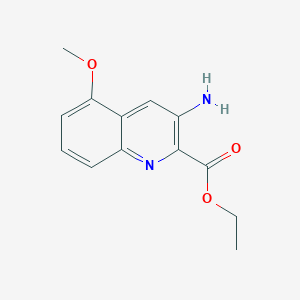
Ethyl 3-amino-5-methoxyquinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-amino-5-methoxyquinoline-2-carboxylate is a quinoline derivative with the molecular formula C13H14N2O3. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The quinoline scaffold is known for its presence in many biologically active compounds, making derivatives like this compound valuable for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-5-methoxyquinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-aminobenzonitrile and ethyl acetoacetate, the compound can be synthesized through a series of condensation and cyclization reactions, often catalyzed by acids or bases.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 3-amino-5-methoxyquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-amino-5-methoxyquinoline-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of dyes, pigments, and other materials due to its stable quinoline structure.
Mecanismo De Acción
The mechanism of action of Ethyl 3-amino-5-methoxyquinoline-2-carboxylate involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process in microbial cells, leading to its antimicrobial effects. Additionally, it can inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties. The exact molecular pathways and targets are still under investigation, but its quinoline core plays a crucial role in its biological activity.
Comparación Con Compuestos Similares
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinoline N-oxide: An oxidized derivative with different chemical properties.
Uniqueness: Ethyl 3-amino-5-methoxyquinoline-2-carboxylate stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity. The presence of the ethyl ester and methoxy groups enhances its solubility and potential for further functionalization, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C13H14N2O3 |
|---|---|
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
ethyl 3-amino-5-methoxyquinoline-2-carboxylate |
InChI |
InChI=1S/C13H14N2O3/c1-3-18-13(16)12-9(14)7-8-10(15-12)5-4-6-11(8)17-2/h4-7H,3,14H2,1-2H3 |
Clave InChI |
KUSOCDOUEKSMRC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=C2C(=N1)C=CC=C2OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13654569.png)
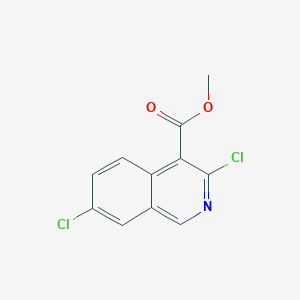
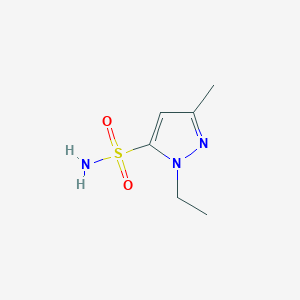
![1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium bromide](/img/structure/B13654582.png)
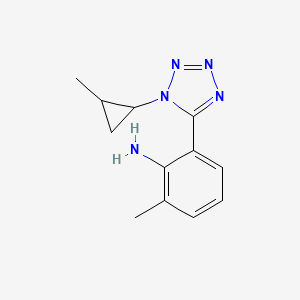

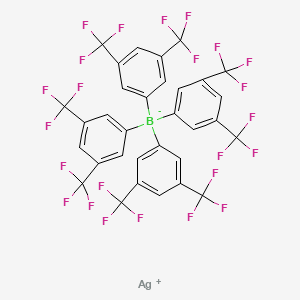
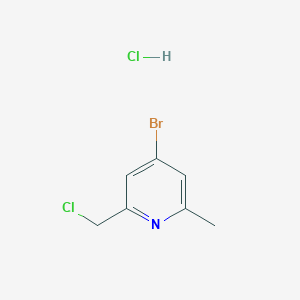

![Spiro[fluorene-9,9'-xanthen]-2-ylboronic acid](/img/structure/B13654622.png)
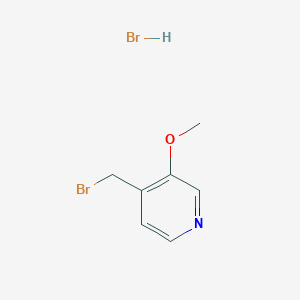
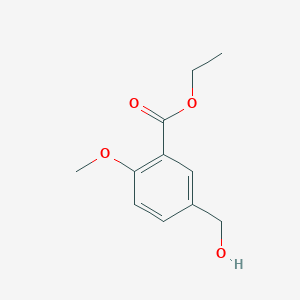

![4-(tert-Butyl) 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4ah)-dicarboxylate](/img/structure/B13654646.png)
